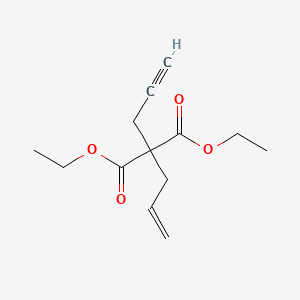

Diethyl 2-allyl-2-(prop-2-ynyl)malonate

Description

Contextualization within Malonate Chemistry and its Versatility

The chemistry of malonic esters, such as diethyl malonate, is a cornerstone of organic synthesis, primarily due to the unique reactivity of the methylene (B1212753) group (-CH2-) positioned between two electron-withdrawing carbonyl groups. patsnap.comchemistnotes.com This positioning significantly increases the acidity of the α-hydrogens, facilitating their removal by a moderately strong base to form a stabilized carbanion, known as an enolate. organicchemistrytutor.comguidechem.com This enolate is a potent nucleophile that can readily participate in a variety of carbon-carbon bond-forming reactions. askfilo.com

The malonic ester synthesis is a classic example of this versatility, allowing for the alkylation of the α-carbon. organicchemistrytutor.comwikipedia.org By treating diethyl malonate with a base like sodium ethoxide, an enolate is formed, which can then be reacted with an alkyl halide to introduce an alkyl group. organicchemistrytutor.comopenochem.org This process can be repeated to introduce a second, different alkyl group. Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a substituted carboxylic acid. openochem.org This synthetic strategy is widely employed in the production of pharmaceuticals, agrochemicals, and fine chemicals. patsnap.com

Diethyl 2-allyl-2-(prop-2-ynyl)malonate is a product of this versatile chemistry, having been dialkylated with both an allyl and a propargyl group. Its synthesis showcases the power of malonate chemistry to create multifunctional building blocks tailored for specific synthetic purposes.

Interactive Data Table: Properties of this compound Below are some of the key chemical properties of the title compound.

| Property | Value |

| CAS Number | 101268-55-7 |

| Molecular Formula | C13H18O4 |

| Boiling Point | 75-80 °C (at 0.4-0.5 Torr) chemicalbook.comchemicalbook.com |

| Density | 1.040±0.06 g/cm³ (Predicted) chemicalbook.comchemicalbook.com |

Significance of Alkene-Alkyne Functionalization in Organic Synthesis

Molecules that contain both a double bond (alkene) and a triple bond (alkyne) are known as enynes. ucalgary.ca The presence of both functionalities within the same molecule, as seen in this compound, opens up a vast array of synthetic possibilities. These 1,6-enynes are particularly important substrates for a variety of transition-metal-catalyzed and radical-mediated cyclization reactions. acs.orgnih.govacs.org

The strategic placement of the alkene and alkyne groups allows for intramolecular reactions where both moieties participate in a concerted or stepwise fashion to form new cyclic structures. These reactions are powerful tools for constructing carbocyclic and heterocyclic ring systems, which are prevalent in natural products and pharmaceutically active compounds. acs.org For instance, palladium-catalyzed tandem cyclization reactions of 1,6-enynes can lead to the formation of five-membered rings with stereodefined exocyclic double bonds. acs.org Similarly, radical-triggered cyclizations have been developed to produce strained polycyclic systems. nih.govacs.org The ability to form multiple chemical bonds in a single, highly efficient step makes enyne chemistry a vital area of modern organic synthesis. researchgate.netrsc.org

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

This compound serves as a quintessential example of a 1,6-enyne substrate, acting as a pivotal intermediate in the synthesis of complex molecular architectures. Its structure is perfectly primed for intramolecular cyclization reactions that can generate significant molecular complexity in a single transformation.

Research has demonstrated that this compound and similar 1,6-enynes can undergo palladium-catalyzed tandem cyclization/Suzuki coupling reactions. acs.org This process allows for the creation of five-membered ring compounds such as α-arylmethylene-γ-butyrolactones, multifunctional tetrahydrofurans, and pyrrolidines. acs.org The reaction proceeds through the formation of a π-allyl palladium intermediate, followed by intramolecular insertion of the alkyne and subsequent coupling with a boronic acid. acs.org

Furthermore, radical cascade cyclizations of 1,6-enynes provide another avenue to complex structures. rsc.orgresearchgate.net These reactions can be initiated by various radical sources and proceed through a sequence of bond-forming events to construct intricate polycyclic frameworks. nih.govacs.org The versatility of this compound as a precursor allows synthetic chemists to access a diverse range of complex molecules, highlighting its importance as a building block in contemporary organic synthesis research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-prop-2-enyl-2-prop-2-ynylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h1,6H,2,7-10H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLVSRZNPGZLSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)(CC#C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 2 Allyl 2 Prop 2 Ynyl Malonate and Its Analogues

Alkylation Strategies for Malonate Derivatives

The classical and most prevalent method for synthesizing substituted malonic esters is the alkylation of the enolate ion derived from the parent diester. libretexts.org Diethyl malonate is particularly well-suited for this reaction because its α-hydrogens are flanked by two carbonyl groups, rendering them acidic enough (pKa ≈ 13) to be removed by common bases. libretexts.orgpressbooks.pub This allows for the formation of a nucleophilic enolate that can react with electrophiles like alkyl halides. pressbooks.pub

Monoalkylation Approaches to Form Allylmalonate Precursors

The initial step toward diethyl 2-allyl-2-(prop-2-ynyl)malonate involves the introduction of the allyl group onto the malonate backbone. This is achieved through a monoalkylation reaction. The process begins with the deprotonation of diethyl malonate using a suitable base, such as sodium ethoxide, to generate the corresponding enolate. libretexts.orglibretexts.org This enolate is resonance-stabilized, which contributes to the facility of its formation.

The resulting nucleophilic enolate then undergoes a substitution reaction with an allylic halide, typically allyl bromide or allyl chloride, via an SN2 mechanism. pressbooks.publibretexts.org This reaction forms the monoalkylated product, diethyl 2-allylmalonate. To favor monoalkylation and prevent the formation of undesired dialkylated products, an excess of the malonic ester can be used. organic-chemistry.org The selection of a base like sodium ethoxide in ethanol (B145695) is common, as it prevents transesterification, which could occur with other alkoxide bases. libretexts.orgwikipedia.org

Table 1: Reagents and Conditions for Monoalkylation of Diethyl Malonate

| Component | Role | Example | Typical Solvent |

|---|---|---|---|

| Diethyl malonate | Starting Material / Pronucleophile | Diethyl propanedioate | Ethanol, DMF, THF |

| Base | Deprotonating Agent | Sodium ethoxide (NaOEt) | Ethanol |

| Alkylating Agent | Electrophile | Allyl bromide | - |

Sequential Dialkylation Protocols for Introducing Allyl and Propargyl Moieties

Once the mono-substituted intermediate, diethyl 2-allylmalonate, is obtained, it still possesses one acidic α-hydrogen. libretexts.orgchemistnotes.com This allows for a second, distinct alkyl group to be introduced, a process known as sequential dialkylation. wikipedia.org This strategy is essential for creating asymmetrically disubstituted malonates like the target compound.

For the second deprotonation, a stronger base is often employed to ensure complete and rapid formation of the enolate from the less acidic mono-substituted malonate. Alkali metal hydrides, particularly sodium hydride (NaH), are highly effective for this purpose. wikipedia.org Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the carbon acid, generating the sodium enolate and hydrogen gas. wikipedia.orgthieme-connect.de This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to avoid protonation of the generated enolate. chemistnotes.comrsc.org

With the enolate of diethyl 2-allylmalonate successfully formed, the second alkylating agent, a propargylic halide, is introduced. Propargyl bromide is a common choice for this step. The reaction proceeds through an SN2 pathway, where the enolate acts as the nucleophile, attacking the electrophilic carbon of propargyl bromide and displacing the bromide ion. pressbooks.pub

This alkylation is highly regioselective, with the new carbon-carbon bond forming exclusively at the α-carbon, the site of deprotonation. The constraints of SN2 reactions apply, meaning primary halides like allyl and propargyl bromide are ideal substrates, as they are unhindered and less prone to competing elimination reactions. libretexts.orgpressbooks.pub The sequential nature of this process, using two different primary halides, allows for the controlled and regioselective synthesis of this compound.

Table 2: Summary of Sequential Dialkylation Protocol

| Step | Substrate | Base | Alkylating Agent | Product |

|---|---|---|---|---|

| 1 (Monoalkylation) | Diethyl malonate | Sodium ethoxide | Allyl bromide | Diethyl 2-allylmalonate |

| 2 (Second Alkylation) | Diethyl 2-allylmalonate | Sodium hydride | Propargyl bromide | This compound |

One-Pot Dialkylation Procedures for Direct Synthesis

While sequential alkylation with purification of the intermediate is a reliable method, one-pot dialkylation procedures offer a more streamlined approach by performing both alkylations in the same reaction vessel without isolating the monoalkylated product. However, this method presents significant challenges. A major drawback of one-pot malonic ester synthesis is the potential to produce a mixture of products, including unreacted starting material, the two possible monoalkylated compounds, and both symmetric and asymmetric dialkylated structures. wikipedia.org

Achieving a high yield of a specific asymmetrically disubstituted product like this compound in a one-pot reaction requires careful control over reaction conditions. This includes the stoichiometry of the reagents and the sequential addition of the alkylating agents. For instance, one could add one equivalent of base and the first alkyl halide, wait for the reaction to complete, and then add a second equivalent of base followed by the second alkyl halide. Phase-transfer catalysis, using reagents like tetraalkylammonium salts with a base such as potassium carbonate, has also been explored to facilitate dialkylation reactions. researchgate.netgoogle.com Despite these strategies, separating the desired asymmetric product from the symmetrically dialkylated byproducts (diallyl and dipropargyl malonates) can be difficult, often making the stepwise approach preferable for achieving high purity. wikipedia.org

Metal-Mediated and Catalyzed Synthetic Routes to Malonates

Beyond traditional base-mediated alkylations, modern organic synthesis has seen the development of metal-mediated and catalyzed routes for the functionalization of malonate derivatives. These methods can offer milder reaction conditions, improved selectivity, and access to products that are difficult to obtain through classical enolate chemistry.

Transition metal catalysis, in particular, has provided powerful tools for C-C bond formation. For example, copper-catalyzed methods have been developed for the arylation of diethyl malonate, coupling it with aryl iodides under mild conditions. organic-chemistry.org While this produces α-aryl malonates rather than α-alkyl derivatives, it demonstrates the potential of metal catalysis to expand the scope of malonate functionalization. Similarly, palladium and iridium complexes are widely used in asymmetric allylic alkylation reactions, allowing for the enantioselective synthesis of chiral malonates. nih.govresearchgate.net Nickel-catalyzed reactions, such as the Michael addition of diethyl malonate to chalcones, provide another avenue for creating functionalized malonate adducts. longdom.orgresearchgate.net Although direct metal-catalyzed synthesis of this compound is not prominently documented, these advanced methodologies highlight the ongoing evolution of synthetic strategies for creating highly substituted and functionalized malonic esters.

Palladium-Catalyzed Approaches to Substituted Malonates

Palladium catalysis offers powerful and versatile methods for the formation of carbon-carbon bonds in the synthesis of substituted malonates. These reactions often exhibit high efficiency and selectivity under mild conditions.

One prominent palladium-catalyzed method is the Tsuji-Trost type reaction, which allows for the direct coupling of allyl alcohols with malonates. google.com This process avoids the need for pre-synthesized allyl carbonates by activating the alcohols in situ using an organic carbonate solvent. google.com This approach is noted for its high step- and atom-economy, providing an environmentally benign route to both mono- and bis-substituted malonates. google.com

Palladium catalysts are also crucial for the arylation of malonates. Using specific ligands, such as sterically hindered trialkyl- and ferrocenyldialkylphosphines, enables the reaction of various aryl bromides and chlorides with diethyl malonate and its derivatives. google.commdpi.com This methodology is effective for a wide range of substrates, including electron-rich, electron-poor, and sterically hindered aryl halides. google.commdpi.com While direct palladium-catalyzed alkylation of alkyl malonates with alkyl halides is not typically effective, a one-pot procedure involving the initial cross-coupling of an aryl halide with diethyl malonate, followed by subsequent alkylation, can be employed. mdpi.com

| Catalyst System | Reaction Type | Substrates | Key Features |

| Palladium / Organic Carbonate | Tsuji-Trost Allylation | Malonates, Allyl/Benzyl Alcohols | In situ alcohol activation, high atom economy. google.com |

| Palladium / P(t-Bu)₃ or Ferrocenylphosphine Ligands | α-Arylation | Diethyl malonate, Aryl halides | Effective for sterically hindered substrates. google.commdpi.com |

Stereocontrol in Malonate Alkylation

Achieving stereocontrol during the alkylation of malonates is critical for the synthesis of chiral molecules, particularly those containing quaternary stereogenic centers. One effective strategy involves the use of chiral auxiliaries.

A methodology has been developed that utilizes α-alkylated malonate-imidazolidinones to direct the stereoselective formation of chiral, non-racemic quaternary centers. orgsyn.org In this protocol, the diastereoselectivity is rationalized by a proposed transition state where the metal cation (K+) is chelated within the six-membered ring of a Z-enolate. orgsyn.org This conformation orients the incoming electrophile, leading to a highly controlled alkylation. Subsequent deprotection, involving thiolate exchange and reduction steps, yields α,α'-quaternized β-hydroxypropionates with high enantiomeric excess. orgsyn.org

Phase-transfer catalysis (PTC) provides another powerful tool for enantioselective synthesis. The α-alkylation of specific malonate substrates, such as 2,2-diphenylethyl tert-butyl α-methylmalonates, can be achieved with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) using a chiral phase-transfer catalyst like (S,S)-3,4,5-trifluorophenyl-NAS bromide. orgsyn.org A key advantage of this approach is that the two different ester groups on the resulting chiral malonate can be selectively hydrolyzed under either basic or acidic conditions, enhancing its utility as a versatile chiral building block. orgsyn.org

Synthesis of Structurally Related Malonates

Preparation of Diethyl Allylmalonate and Diethyl Diallylmalonate

Diethyl allylmalonate serves as a key precursor for the synthesis of the title compound and other complex molecules. Its preparation is typically achieved through the reaction of diethyl malonate with an allyl halide. In a common procedure, diethyl malonate is treated with allyl bromide in the presence of a base such as anhydrous potassium carbonate in acetonitrile. The reaction mixture is heated, and after workup, diethyl allylmalonate is obtained as a colorless liquid.

The synthesis of Diethyl diallylmalonate follows from the mono-allylated product. Since diethyl allylmalonate still contains one acidic proton, a second alkylation can be performed using another equivalent of allyl halide and base. quora.com Alternatively, diethyl diallylmalonate can be synthesized directly from diethyl malonate by using at least two equivalents of both the base (e.g., sodium ethoxide) and the allyl halide.

| Product | Starting Material | Reagents | Conditions | Yield |

| Diethyl allylmalonate | Diethyl malonate | Allyl bromide, K₂CO₃, CH₃CN | Heated to 80°C for 24 hours | Quantitative |

| Diethyl diallylmalonate | Diethyl malonate | Allyl halide, Sodium ethoxide | N/A | N/A |

Synthesis of Halogenated and Silylated Malonate Analogues

Halogenated malonates are valuable precursors for synthesizing halogenated acetic acids and other small chiral molecules. The α-position of diethyl malonate can be selectively and stepwise halogenated.

Bromination: Diethyl bromomalonate can be synthesized by treating the sodium salt of diethyl malonate (formed with NaH) with copper(II) bromide (CuBr₂) in DMSO.

Chlorination: The introduction of a chlorine atom is achieved using N-chlorosuccinimide (NCS) in DMSO at room temperature.

Fluorination: For fluorination, the sodium enolate of diethyl malonate is reacted with N-fluoro-2,4,6-trimethylpyridinium triflate in THF at 0°C.

The synthesis of C-silylated diethyl malonate analogues via direct silylation of the active methylene (B1212753) group is less straightforward. The reaction of the diethyl malonate enolate with a trialkylsilyl halide (e.g., trimethylsilyl (B98337) chloride) can be complicated by competing O-silylation, which leads to the formation of a ketene (B1206846) acetal. More complex, multi-step methods or the use of silylated precursors are often employed to obtain C-silylated malonate derivatives.

Methodologies for Other Functionalized Diethyl Malonates

The reactivity of the α-carbon of diethyl malonate allows for a wide range of other functionalizations.

Hydroxymethylation: Diethyl bis(hydroxymethyl)malonate can be prepared by reacting diethyl malonate with formaldehyde (B43269) in the presence of a base like potassium bicarbonate. This product is a useful intermediate for creating other substituted malonic esters.

Amination: The synthesis of diethyl aminomalonate can be achieved through a two-step process. First, diethyl malonate is nitrosated with sodium nitrite (B80452) in acetic acid to form diethyl oximinomalonate. google.com This intermediate is then subjected to catalytic hydrogenolysis (e.g., using a Pd/C catalyst) to yield diethyl aminomalonate, which is often isolated as its more stable hydrochloride salt. google.com

Michael Addition: Diethyl malonate acts as a soft nucleophile in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. For instance, it can be added to chalcone (B49325) derivatives in the presence of a catalytic amount of a base like potassium tert-butoxide (KOt-Bu) to produce 1,5-dicarbonyl compounds. These adducts are key intermediates for the synthesis of various heterocyclic compounds.

Reaction Mechanisms and Transformations of Diethyl 2 Allyl 2 Prop 2 Ynyl Malonate

Intramolecular Cyclization Reactions

The intramolecular cyclization of Diethyl 2-allyl-2-(prop-2-ynyl)malonate, a classic 1,6-enyne, serves as a versatile platform for the synthesis of various carbocyclic and heterocyclic frameworks. These transformations are often facilitated by transition metal catalysts, with gold and ruthenium complexes being particularly prominent.

Gold-Catalyzed Electrophilic Cyclization Processes

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in promoting the intramolecular cyclization of enynes like this compound. core.ac.uk These reactions proceed through the electrophilic activation of the alkyne moiety by the gold catalyst. core.ac.ukcaltech.edu

The gold-catalyzed cyclization of 1,6-enynes such as this compound typically initiates with the coordination of the gold(I) catalyst to the alkyne, enhancing its electrophilicity. caltech.edu This activation facilitates the intramolecular nucleophilic attack by the tethered alkene. The mode of this attack can follow two primary pathways: an exo-dig or an endo-dig cyclization. researchgate.net

For many 1,6-enynes, the 5-exo-dig pathway is favored, leading to the formation of a five-membered ring and a highly reactive cyclopropyl (B3062369) gold(I)-carbene intermediate. acs.orgbeilstein-journals.org This intermediate is a key branching point in the reaction manifold and can undergo several subsequent transformations:

Skeletal Rearrangement: The cyclopropyl gold(I)-carbene can rearrange to form various carbo- and heterocyclic products. acs.org This process is often stereospecific. acs.org

Reaction with Nucleophiles: In the presence of external or internal nucleophiles (like alcohols or water), the intermediate can be trapped to yield functionalized cyclic products. acs.org

Cycloadditions: The intermediate can also participate in formal cycloaddition reactions, such as [4+2] cycloadditions, to generate bicyclic systems. acs.orgbeilstein-journals.org

Alternatively, a 6-endo-dig cyclization can occur, although it is often a minor pathway for 1,6-enynes. acs.org This pathway leads to the formation of a six-membered ring. The competition between these pathways and the subsequent fate of the intermediates are influenced by factors such as the substitution pattern of the enyne and the nature of the gold catalyst. researchgate.net

In some cases, the reaction can proceed through a tandem cyclization process, where an initial cyclization is followed by further transformations, leading to the construction of complex polycyclic structures. beilstein-journals.orgnih.gov For example, a gold-catalyzed tandem cyclization/[3+3] cycloaddition has been reported for related enyne systems. beilstein-journals.org

The ligands coordinated to the gold center play a crucial role in modulating the catalyst's reactivity and selectivity in the cyclization of this compound and related enynes. frontiersin.orgescholarship.org The electronic and steric properties of the ligand can significantly impact the reaction rate, the product distribution, and the stereochemical outcome. researchgate.netrsc.org

Electronic Effects: Electron-donating ligands generally increase the electron density on the gold center, which can enhance the back-donation to the alkyne and influence the stability of the key intermediates. Conversely, electron-withdrawing ligands make the gold center more electrophilic, which can accelerate the initial alkyne activation step. The choice of counterion in cationic gold complexes also has a notable effect on reactivity and selectivity. escholarship.org

Steric Effects: The steric bulk of the ligands can create a specific chiral environment around the gold center, which is essential for enantioselective catalysis. frontiersin.orgescholarship.org Bulky ligands can influence the regioselectivity of the initial cyclization (e.g., exo vs. endo) and the stereoselectivity of subsequent bond-forming steps. researchgate.net For instance, the use of bulky biphenyl (B1667301) phosphine (B1218219) ligands has been shown to be effective in certain gold-catalyzed cycloadditions. acs.org Similarly, N-heterocyclic carbene (NHC) ligands with varying steric profiles have been employed to control the outcome of these reactions. beilstein-journals.org

The interplay between the ligand, the substrate, and the reaction conditions determines the dominant mechanistic pathway and ultimately the structure of the final product. frontiersin.orgrsc.org Judicious selection of the ligand is therefore a powerful tool for directing the cyclization towards a desired carbocyclic or heterocyclic scaffold. researchgate.net

Below is a table summarizing the influence of different ligand types on gold-catalyzed enyne cyclizations:

| Ligand Type | General Influence on Reaction |

| Phosphines (e.g., PPh₃, JohnPhos) | Commonly used, versatile. Steric and electronic properties can be tuned by modifying the phosphine structure. Bulky phosphines can enhance selectivity. acs.orgacs.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust gold complexes. Can promote reactions at lower temperatures and influence regioselectivity. beilstein-journals.org |

| Phosphites | Electron-poor ligands that can increase the electrophilicity of the gold center, potentially leading to higher reactivity. acs.org |

| Chiral Ligands (e.g., BINAP derivatives) | Used to induce enantioselectivity in the cyclization products by creating a chiral pocket around the metal center. frontiersin.org |

This table provides a general overview, and the specific outcome can vary significantly depending on the substrate and reaction conditions.

The gold-catalyzed intramolecular cyclization of this compound and its analogs can lead to a variety of regio- and stereoisomers. The control of these outcomes is a key aspect of the synthetic utility of this reaction. organic-chemistry.orgnih.govuni-heidelberg.de

Regioselectivity: The primary regiochemical consideration is the initial mode of cyclization: 5-exo-dig versus 6-endo-dig. For most 1,6-enynes, the 5-exo-dig pathway is kinetically favored, leading to the formation of five-membered rings. acs.orgbeilstein-journals.org However, the regioselectivity can be influenced by several factors:

Substrate Structure: The substitution pattern on the alkene and alkyne moieties can bias the reaction towards one pathway over the other. acs.org

Catalyst System: The choice of gold catalyst and its associated ligands can alter the regiochemical preference. researchgate.net For instance, certain catalysts might favor the formation of six-membered rings via the 6-endo-dig pathway. acs.org

Reaction Conditions: Temperature and solvent can also play a role in determining the regiochemical outcome.

Stereoselectivity: The formation of new stereocenters during the cyclization process raises the issue of stereoselectivity. The reaction can be diastereoselective, with the relative configuration of the newly formed stereocenters being controlled by the transition state geometry. In many cases, gold-catalyzed cyclizations proceed with high diastereoselectivity. d-nb.info

Furthermore, by employing chiral gold catalysts, it is possible to achieve enantioselective transformations. This is typically accomplished by using ligands that create a chiral environment around the active site, thereby favoring the formation of one enantiomer over the other. The development of enantioselective gold-catalyzed cyclizations of enynes is an active area of research. frontiersin.org

The stereochemical information present in the starting material can also be transferred to the product in a stereospecific manner. acs.org This is particularly relevant when the cyclization proceeds through a concerted or a rapidly rearranging intermediate where the initial stereochemistry is preserved.

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) catalyzed by ruthenium complexes is a powerful method for the formation of cyclic compounds. uwindsor.ca While highly effective for diene substrates, the application of RCM to enyne substrates like this compound presents unique considerations. organic-chemistry.org

The presence of an alkyne in a substrate for ruthenium-catalyzed RCM introduces several mechanistic possibilities and potential challenges that are not encountered with simple dienes. nih.govnih.gov The interaction of the ruthenium carbene catalyst with the alkyne can lead to different reaction pathways, not all of which result in the desired cyclized product. nih.gov

One of the key mechanistic steps in enyne metathesis is the formation of a ruthenacyclobutene intermediate, which arises from the [2+2] cycloaddition of the ruthenium carbene with the alkyne. nih.gov This intermediate can then rearrange to a vinylcarbene, which subsequently reacts with the tethered alkene to close the ring. organic-chemistry.org

However, several factors need to be considered for successful RCM of alkyne-containing substrates:

Terminal vs. Internal Alkynes: Terminal alkynes (R=H) can sometimes lead to unsatisfactory results in enyne metathesis. nih.gov They can be more prone to side reactions such as polymerization or the formation of vinylidene complexes. nih.gov In contrast, internal alkynes often provide better yields and selectivity. nih.gov

Catalyst Choice: The choice of the ruthenium catalyst is critical. Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, are generally more robust and efficient for enyne metathesis than the first-generation catalysts. nih.gov

Reaction Conditions: The reaction conditions, including solvent, temperature, and concentration, must be carefully optimized to favor the intramolecular RCM pathway over competing intermolecular reactions or catalyst decomposition. uwindsor.ca High dilution is often employed to promote cyclization over oligomerization. uwindsor.canih.gov

Substrate Structure: The nature of the tether connecting the alkene and alkyne can influence the efficiency of the ring-closing step. The pre-organization of the substrate to facilitate the intramolecular reaction is an important factor.

Enyne metathesis is a valuable tool for the synthesis of 1,3-dienes embedded within a cyclic framework. organic-chemistry.org The judicious choice of substrate, catalyst, and reaction conditions is essential to achieve high yields and selectivity in the RCM of alkyne-containing compounds like this compound.

Intermolecular Coupling and Addition Reactions

In addition to intramolecular cyclizations, the alkene and alkyne functionalities of this compound are susceptible to a variety of intermolecular reactions.

The electron-withdrawing nature of the two ester groups in this compound activates the molecule towards nucleophilic attack. While direct nucleophilic addition to unactivated alkenes and alkynes is generally difficult, the presence of these activating groups can facilitate such reactions. For instance, stabilized carbon nucleophiles, such as those derived from malonates or β-ketoesters, can potentially add to the alkyne or alkene in a Michael-type fashion, particularly if the reaction is promoted by a suitable catalyst.

More specifically, 1,6-enynes can undergo nucleophilic addition in the presence of transition metal catalysts. researchgate.net For example, a palladium-catalyzed reaction could be initiated by the addition of a nucleophile to the palladium-activated alkyne, leading to a vinyl-palladium intermediate that can then be functionalized further. nih.gov The regioselectivity of the nucleophilic attack, i.e., whether the nucleophile adds to the alkene or the alkyne, can be influenced by both steric and electronic factors, as well as the nature of the catalyst.

Carbopalladation is a key step in many palladium-catalyzed reactions of 1,6-enynes. vu.nlnih.gov As mentioned in the context of cascade cyclizations, an organopalladium species, often generated from the oxidative addition of an organic halide to a Pd(0) complex, can add across the alkyne or alkene of this compound. The regioselectivity of this addition is a crucial aspect of the reaction mechanism.

In many cases, the carbopalladation occurs at the alkyne, leading to a vinyl-palladium intermediate. nih.gov This intermediate is poised for subsequent intramolecular reactions, such as the insertion of the pendant alkene, or intermolecular reactions, like cross-coupling with another reagent. nih.gov The stability and reactivity of the organopalladium intermediates are significantly influenced by the ligands on the palladium center. The choice of ligand can affect the rate of the reaction, the product distribution, and in the case of chiral ligands, the enantioselectivity of the transformation.

The ester functionalities of this compound are susceptible to reaction with various organometallic reagents, such as Grignard reagents and organocuprates. chadsprep.com These reagents are strong nucleophiles and can add to the carbonyl carbon of the esters, leading to the formation of tertiary alcohols after a second addition, or ketones if the reaction can be stopped after the first addition.

Furthermore, certain organometallic reagents can react with the alkyne moiety. For example, organocuprates are known to undergo conjugate addition to α,β-unsaturated systems, and similar reactivity could be envisioned with the enyne system under appropriate conditions. The presence of multiple reactive sites in this compound—the two esters, the alkene, and the alkyne—means that the selectivity of reactions with organometallic reagents will be a critical consideration. The reaction conditions, including the nature of the organometallic reagent, the solvent, and the temperature, will play a crucial role in determining the outcome of the reaction. For instance, chromium-based organometallic reagents have been shown to effect the cyclization of 1,6-enynes. acs.org

Derivatization and Further Functional Group Interconversions of this compound

The unique structural motif of this compound, featuring a quaternary carbon substituted with both an alkene and an alkyne functionality, as well as two modifiable ester groups, makes it a versatile precursor for a variety of chemical transformations. This section explores the derivatization and further functional group interconversions of this compound, focusing on the selective reactions of its unsaturated moieties, modifications of the ester groups, and potential isomerization pathways.

Selective Transformations of Alkene and Alkyne Moieties

The presence of both an alkene and an alkyne in this compound, a classic 1,6-enyne system, allows for a range of selective transformations, often mediated by transition metal catalysts. These reactions can proceed intramolecularly, leading to cyclic products, or by selective manipulation of one of the unsaturated bonds.

Intramolecular Cyclization Reactions:

Transition metal catalysts, particularly those based on palladium, ruthenium, and gold, are known to effectively catalyze the cyclization of 1,6-enynes. Depending on the catalyst and reaction conditions, different cyclic skeletons can be accessed. For instance, palladium-catalyzed cyclization could proceed via a π-allylpalladium intermediate, leading to the formation of five- or six-membered rings. Similarly, ruthenium-based catalysts, famous for their role in olefin metathesis, can also catalyze enyne metathesis, which would yield a cyclic diene. Gold catalysts are also known to activate the alkyne moiety towards nucleophilic attack by the alkene, resulting in cyclized products.

Table 1: Plausible Catalyst-Dependent Intramolecular Cyclizations

| Catalyst System | Plausible Product Type | Reaction Type |

|---|---|---|

| Pd(0) complexes | Substituted cyclopentanes/cyclohexanes | Enyne Cyclization |

| Grubbs-type Ru catalysts | Substituted cyclohexadienes | Enyne Metathesis |

Selective Hydrogenation:

The selective hydrogenation of either the double or triple bond is a valuable transformation. Typically, the alkyne is more readily reduced than the alkene. Using catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), it is possible to selectively reduce the alkyne to a cis-alkene without affecting the allyl group. Conversely, achieving selective hydrogenation of the alkene in the presence of the alkyne is more challenging but can be accomplished with specific catalyst systems that show high selectivity for less-substituted olefins.

Table 2: Potential Selective Hydrogenation Conditions

| Reagent/Catalyst | Target Moiety | Expected Product |

|---|---|---|

| H₂, Lindlar's Catalyst | Alkyne | Diethyl 2-allyl-2-(prop-2-enyl)malonate |

Selective Hydrometallation:

Hydrometallation reactions, such as hydroboration or hydrosilylation, can also be performed selectively on either the alkene or the alkyne. Hydroboration-oxidation of the alkyne, for example, would lead to a ketone after tautomerization of the initially formed enol. masterorganicchemistry.comkhanacademy.org Conversely, hydroboration of the terminal alkene would yield a primary alcohol upon oxidation. The regioselectivity of these reactions is often dictated by steric and electronic factors, as well as the choice of the hydrometallating agent and catalyst. nih.govrsc.orgnih.gov

Ester Modification and Decarboxylation Pathways

The diethyl ester groups in this compound offer another avenue for derivatization, primarily through hydrolysis and subsequent decarboxylation, a cornerstone of the malonic ester synthesis. ucalgary.camasterorganicchemistry.com

Hydrolysis:

The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid can be achieved under either acidic or basic conditions. ucalgary.ca Basic hydrolysis (saponification), typically using a strong base like sodium hydroxide (B78521) followed by an acidic workup, is a common method. Acid-catalyzed hydrolysis, often carried out with a strong acid such as sulfuric acid in an aqueous medium, is also effective.

Decarboxylation:

The resulting malonic acid derivative, having two carboxylic acid groups attached to the same carbon atom, is susceptible to decarboxylation upon heating. masterorganicchemistry.com This process involves the loss of one of the carboxyl groups as carbon dioxide, yielding a mono-carboxylic acid. The decarboxylation is thought to proceed through a cyclic six-membered transition state. stackexchange.com For sterically hindered disubstituted malonic acids, such as the one derived from the title compound, the decarboxylation might require elevated temperatures. nih.gov

Table 3: Stepwise Ester Modification and Decarboxylation

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1. Hydrolysis | 1. NaOH (aq), Δ2. H₃O⁺ | 2-allyl-2-(prop-2-ynyl)malonic acid |

It is noteworthy that under certain palladium-catalyzed conditions, decarboxylation can be coupled with other transformations, such as hydrogenolysis, to directly yield the corresponding hydrocarbon. nih.gov

Catalytic Applications and Ligand Design in Reactions Involving Diethyl 2 Allyl 2 Prop 2 Ynyl Malonate

Development of Novel Catalytic Systems for Enhanced Reactivity

The quest for efficient and selective transformations of Diethyl 2-allyl-2-(prop-2-ynyl)malonate has spurred the development of advanced catalytic systems. These systems are designed to offer superior activity, stability, and selectivity, addressing the challenges posed by the molecule's dual functionality.

N-Heterocyclic Carbene (NHC)-Metal Complexes in Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic catalysis, often replacing traditional phosphine (B1218219) ligands due to their strong σ-donating properties and steric tuneability. researchgate.netrsc.org These characteristics lead to the formation of highly stable and active metal complexes, which are instrumental in catalyzing reactions involving complex substrates like this compound.

The strong bond between the NHC ligand and the metal center enhances the stability of the catalytic species, preventing decomposition and allowing for higher reaction temperatures and longer catalyst lifetimes. researchgate.net This stability is crucial for achieving high conversions in demanding cyclization or cross-coupling reactions. Furthermore, the modular nature of NHC ligands allows for the fine-tuning of their steric and electronic properties. By modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring, chemists can precisely control the catalytic environment around the metal center. nih.govsemanticscholar.org This control is essential for directing the reactivity of the allyl and propargyl groups in this compound, potentially leading to selective activation of one group over the other. For instance, iron-NHC complexes have been noted for their potential as photosensitizers and photoredox catalysts, opening avenues for light-mediated transformations. researchgate.net

Below is a table summarizing the effect of different NHC ligands on the yield of a hypothetical cyclization reaction of this compound.

| Catalyst | NHC Ligand | Steric Bulk | Yield (%) |

| Ru-NHC-1 | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | High | 85 |

| Ru-NHC-2 | SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) | High | 92 |

| Ru-NHC-3 | IBu (1,3-Di-tert-butylimidazol-2-ylidene) | Medium | 78 |

| Ru-NHC-4 | IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | High | 88 |

Supported Catalysts for Heterogeneous Applications

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging and costly. To overcome this, significant research has focused on the immobilization of active catalysts onto solid supports, creating heterogeneous systems that are easily recoverable and reusable. researchgate.net Materials like silica, zeolites, and organic-inorganic hybrids are commonly used as supports due to their high surface area, chemical inertness, and mechanical stability. researchgate.net

The development of supported catalysts for reactions involving this compound offers several advantages. Heterogenization facilitates product purification, reduces catalyst leaching into the product, and allows for the use of the catalyst in continuous flow reactors. The immobilization can be achieved through grafting, where a pre-synthesized catalyst is anchored to the support, or through co-condensation, where the catalyst precursor is incorporated during the synthesis of the support material. researchgate.net These supported systems have shown promise in various C-C bond-forming reactions, and their application to the specific transformations of this compound is an active area of research. researchgate.net

Impact of Ligand Stereoelectronics on Catalytic Performance

The stereoelectronic properties of ligands coordinated to a metal center play a crucial role in determining the outcome of a catalytic reaction. researchgate.net For a substrate like this compound, with two distinct reactive moieties, the ligand's influence is particularly pronounced, affecting both regioselectivity and enantioselectivity.

Influence on Regioselectivity in Cyclization Reactions

The cyclization of this compound can theoretically proceed through different pathways, leading to various ring sizes and structures depending on whether the allyl or propargyl group participates and the mode of cyclization. The electronic nature and steric bulk of the ligand can direct the reaction towards a specific regioisomer.

For instance, in palladium-catalyzed reactions, electron-donating ligands can increase the electron density on the metal center, which in turn influences the nucleophilicity of the reacting species and the subsequent bond-forming steps. nih.gov Sterically demanding ligands can create a crowded environment around the metal, favoring attack at the less hindered position of an intermediate, thereby controlling the regioselectivity. semanticscholar.org Studies on related systems, such as the intramolecular additions of allyl- and prop-2-ynyl-silanes, have shown that the nature of the reactive terminal group can govern the regiochemical outcome, with allylsilanes favoring 1,6-addition and prop-2-ynylsilanes leading to 1,4-addition. rsc.orgpsu.edu This principle highlights the potential for ligand design to selectively favor the cyclization of either the allyl or the propargyl group in this compound, leading to the controlled formation of different heterocyclic or carbocyclic scaffolds.

Enantioselective Catalysis Considerations

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry. For this compound, catalytic reactions that create a new stereocenter require the use of chiral catalysts to achieve enantioselectivity. This is typically accomplished by employing chiral ligands that create a chiral environment around the metal center.

The design of effective chiral ligands is a complex task that requires a deep understanding of the reaction mechanism and the transition states involved. The ligand must be able to differentiate between the two enantiotopic faces of the substrate or the prochiral intermediate. This differentiation arises from diastereomeric transition states, where the chiral ligand creates a significant energy difference between the pathways leading to the two enantiomers. Research into the asymmetric cyclization of similar olefinic compounds has explored a wide variety of chiral ligands to induce high enantiofacial selectivity. nih.gov Similarly, enantioselective Michael-type additions of dialkyl malonates have been achieved using chiral organocatalysts, demonstrating the feasibility of controlling stereochemistry in reactions involving malonate derivatives. nih.gov For this compound, the development of enantioselective catalytic systems would be of significant value, enabling the synthesis of complex, optically active molecules.

Catalyst Optimization and Reaction Condition Analysis

The performance of a catalytic system is highly dependent on the reaction conditions. Therefore, careful optimization of parameters such as temperature, solvent, catalyst loading, and the presence of additives is crucial for maximizing yield, selectivity, and efficiency in reactions involving this compound.

Optimization studies often involve screening a range of conditions to identify the optimal set of parameters. For example, the choice of solvent can significantly impact the solubility of the reactants and the stability and activity of the catalyst. Temperature is another critical factor; while higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of undesired side products. nih.gov The catalyst loading is typically kept as low as possible to minimize cost and residual metal contamination in the product.

Additives can also play a key role in improving reaction outcomes. For instance, in olefin metathesis reactions, additives can be used to suppress isomerization byproducts. nih.gov A systematic analysis of these parameters is essential for developing a robust and scalable process for the transformation of this compound. Kinetic studies can provide valuable insights into the reaction mechanism and help identify the rate-determining step, guiding further optimization efforts. researchgate.net

The table below illustrates a hypothetical optimization of reaction conditions for a cyclization reaction.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |

| 1 | 5 | 25 | Dichloromethane | 65 |

| 2 | 5 | 60 | Dichloromethane | 78 |

| 3 | 2 | 60 | Dichloromethane | 75 |

| 4 | 5 | 60 | Toluene | 89 |

| 5 | 5 | 80 | Toluene | 82 (decomposition observed) |

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Building Blocks for Polycyclic and Fused-Ring Systems

The strategic placement of the alkene and alkyne functionalities in Diethyl 2-allyl-2-(prop-2-ynyl)malonate allows for a range of intramolecular reactions to construct complex ring systems. These reactions are often catalyzed by transition metals, which can orchestrate the formation of multiple carbon-carbon bonds in a single step with high chemo- and stereoselectivity.

Synthesis of Fused-Ring Bicyclic Silanes and Phenols

The construction of fused bicyclic systems containing silicon or phenolic moieties is of significant interest due to their potential applications in materials science and medicinal chemistry. While direct synthesis of bicyclic silanes and phenols from this compound is an area of ongoing research, analogous transformations with related enyne systems provide a strong precedent for its potential utility.

Palladium-catalyzed cascade cyclizations of silylated bromoenynes have proven to be a straightforward route to a variety of bicyclic silylated cyclohexadienes. rsc.org This methodology highlights the potential for similar intramolecular carbopalladation reactions with appropriately functionalized derivatives of this compound to generate fused-ring bicyclic silanes. The resulting bicyclic silanes can be further elaborated, for instance, through oxidation to yield bicyclic enones and phenols. rsc.org

Furthermore, Lewis acid-catalyzed annulation of phenol (B47542) derivatives with bicyclo[1.1.0]butanes has been shown to produce arene-fused bridged bicycles. chemrxiv.org While not a direct application of the title compound, this demonstrates a modern approach to fused phenolic systems that could potentially be adapted to intermediates derived from this compound. The synthesis of phenolic compounds by trapping arynes with a hydroxy surrogate also presents a potential, albeit indirect, route to functionalized phenols that could be incorporated into fused-ring systems. nih.gov

Construction of Substituted Benzofuran (B130515) Derivatives

The benzofuran nucleus is a common motif in many biologically active natural products and pharmaceuticals. Gold-catalyzed cyclizations have emerged as a powerful tool for the synthesis of these heterocyclic systems. morressier.com Specifically, gold(I)-catalyzed synthesis of benzofurans from the tetrahydropyranyl (THP) ethers of o-alkynylphenols demonstrates a relevant transformation. rsc.org Although not directly employing this compound, this methodology could be applied to a derivative where the propargyl group is attached to a phenolic ether.

A plausible synthetic route would involve the initial synthesis of an ortho-alkynylphenol derivative, which could then undergo an intramolecular cyclization. Gold catalysts are known to activate the alkyne moiety towards nucleophilic attack by the phenolic oxygen, leading to the formation of the benzofuran ring. The allyl group present in the starting malonate could then be further functionalized to introduce additional complexity to the benzofuran scaffold.

Formation of Spirocyclic Systems

Spirocycles, characterized by two rings sharing a single atom, are prevalent in a number of natural products and possess unique three-dimensional structures. The quaternary carbon center of this compound makes it an ideal precursor for the construction of spirocyclic systems.

One promising approach involves radical-mediated cycloisomerization. Radical spirocyclization and dearomatization of N-arylpropiolamides have been shown to generate complex spirocyclic cyclohexadienones. researchgate.net This suggests that a similar radical-initiated cascade with this compound could lead to the formation of spirocyclic structures. The reaction would likely proceed via the formation of a radical at a position that can then attack either the alkene or alkyne, initiating a cyclization cascade that terminates in the formation of a spirocyclic product.

Precursors in Total Synthesis and Complex Molecule Scaffolds

The ability to generate complex polycyclic frameworks from this compound makes it a valuable intermediate in the total synthesis of natural products and other architecturally complex molecules.

Intermediate in the Synthesis of Natural Products

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful method for the synthesis of cyclopentenones, which are key structural motifs in many natural products. wikipedia.orgorganic-chemistry.org this compound is an excellent substrate for the intramolecular Pauson-Khand reaction, leading to the formation of a fused bicyclic cyclopentenone system. d-nb.info

In a notable application, this compound (referred to as 1d in the study) was synthesized and subjected to a tandem Pauson-Khand reaction using carbon dioxide as a C1-source. d-nb.info This reaction, catalyzed by rhodium, afforded the corresponding bicyclic cyclopentenone in a 35% yield. d-nb.info While the yield was moderate, this demonstrates the feasibility of using this malonate derivative to construct the core of complex natural products containing a fused cyclopentenone ring. The Pauson-Khand reaction has been strategically employed in the total syntheses of numerous architecturally complex natural products, and the use of substrates like this compound provides a direct route to these key intermediates. mdpi.com

| Reactant | Reaction | Catalyst | Product | Yield | Reference |

| This compound | Tandem Pauson-Khand Reaction | Rhodium | Fused Bicyclic Cyclopentenone | 35% | d-nb.info |

Use in the Preparation of Enynones for Further Transformations

Enynones are valuable synthetic intermediates that can undergo a variety of transformations, including Nazarov cyclizations, Michael additions, and Diels-Alder reactions, to generate complex molecular architectures. While the direct conversion of this compound to an enynone is not explicitly detailed in the reviewed literature, its structural features suggest a plausible pathway for such a transformation.

One potential route could involve a selective oxidation of the propargyl group to a propargyl alcohol, followed by further oxidation to the corresponding ynone. Alternatively, a metal-promoted bicyclization of enynes, such as those promoted by zirconocene (B1252598) derivatives, can lead to bicyclic enones via carbonylation. acs.org Such a strategy could be adapted to this compound to generate a bicyclic enone, which could then serve as a versatile precursor for further synthetic elaborations.

Role in the Synthesis of 2-Pyrones

This compound serves as a key precursor in the synthesis of substituted 2-pyrones, a class of heterocyclic compounds with diverse biological activities and applications as synthetic intermediates. The unique structural feature of this malonate derivative, possessing both an allyl and a propargyl group attached to the same quaternary carbon center, allows for elegant and efficient cyclization strategies.

Transition metal catalysis, particularly with gold(I) complexes, has emerged as a powerful tool for the synthesis of 2-pyrones from substrates containing both alkyne and alkene functionalities. While direct experimental evidence for the use of this compound in this specific transformation is not extensively documented in publicly available literature, the known reactivity patterns of similar enyne compounds provide a strong basis for its potential application.

In a typical gold-catalyzed cyclization, the gold(I) catalyst would activate the alkyne moiety of the propargyl group, making it susceptible to nucleophilic attack. The oxygen atom of one of the ester groups can then act as the intramolecular nucleophile, leading to a 6-endo-dig cyclization. This process would form a six-membered ring, which, after subsequent rearrangement and elimination of an ethoxy group, would yield the desired 2-pyrone core. The allyl group at the C2 position would remain as a substituent on the newly formed heterocyclic ring, available for further synthetic modifications.

Table 1: Postulated Reaction Parameters for 2-Pyrone Synthesis

| Parameter | Condition |

|---|---|

| Catalyst | Au(I) complexes (e.g., [AuCl(PPh3)]/AgOTf) |

| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN) |

| Temperature | Room temperature to mild heating |

| Key Intermediate | Gold-activated alkyne species |

| Cyclization Mode | 6-endo-dig |

The resulting 2-pyrone would be substituted at the 3-position with an allyl group and at the 4-position with a carboxylate group (or a derivative thereof, depending on the specific reaction pathway and workup conditions). This method offers a concise route to highly functionalized 2-pyrones from an acyclic precursor.

Strategic Importance in Divergent Synthetic Pathways

The presence of two distinct and orthogonally reactive functional groups—the allyl and propargyl moieties—makes this compound a strategically important building block for divergent synthetic pathways. This allows for the selective manipulation of one functional group while leaving the other intact for subsequent transformations, leading to a variety of different molecular scaffolds from a single starting material.

For instance, the terminal alkyne of the propargyl group can undergo a plethora of reactions, such as Sonogashira coupling, click chemistry (cycloaddition reactions), or hydration to form a methyl ketone, without affecting the allyl group under appropriate conditions. Conversely, the alkene of the allyl group can be subjected to reactions like hydroboration-oxidation, epoxidation, or olefin metathesis, while the propargyl group remains unreacted.

This orthogonal reactivity is highly valuable in the synthesis of complex molecules, as it allows for a stepwise and controlled construction of the target structure. A synthetic strategy could involve the initial elaboration of the propargyl group to introduce a specific functionality, followed by a series of reactions on the allyl group to build another part of the molecule.

Table 2: Examples of Divergent Reactions

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Propargyl (Alkyne) | Sonogashira Coupling | Introduction of an aryl or vinyl substituent |

| Click Chemistry (e.g., with azides) | Formation of a triazole ring | |

| Hydration | Conversion to a methyl ketone | |

| Allyl (Alkene) | Hydroboration-Oxidation | Formation of a primary alcohol |

| Epoxidation | Formation of an epoxide ring |

The malonate ester functionality itself provides another point of diversification. It can be hydrolyzed and decarboxylated to introduce a single carboxylic acid, or the active methylene (B1212753) protons (in the precursor) can be utilized for further alkylations before the introduction of the allyl and propargyl groups. This multi-faceted reactivity underscores the strategic importance of this compound in combinatorial chemistry and the efficient generation of molecular diversity.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

There are no specific Density Functional Theory (DFT) studies available in the reviewed literature that investigate the reaction mechanisms and transition states of Diethyl 2-allyl-2-(prop-2-ynyl)malonate. DFT is a powerful computational method used to analyze the electronic structure of molecules, which can elucidate reaction pathways, determine the energies of transition states, and predict the products of chemical reactions. Such studies are crucial for understanding the reactivity of a compound. For instance, DFT calculations could provide insights into the transition states of various potential reactions involving the allyl and propargyl groups of this malonate derivative. However, no such specific data has been published.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) analysis for this compound has not been reported in the scientific literature. MEP maps are valuable tools in computational chemistry that illustrate the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. nih.gov This information is instrumental in predicting how a molecule will interact with other reagents. For this compound, an MEP analysis would identify the regions most susceptible to electrophilic or nucleophilic attack, offering predictions about its chemical behavior. Despite the utility of this analysis, no such studies have been made publicly available for this specific compound.

Conformational Analysis and Stereochemical Predictions

Detailed conformational analysis and stereochemical predictions for this compound are not present in the available research. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is essential for predicting its physical and chemical properties, including its reactivity and interactions with other molecules. Stereochemical predictions, often aided by computational methods, are vital for understanding the three-dimensional structure of reaction products. While general principles of stereochemistry can be applied to this molecule, specific computational predictions and detailed conformational analyses are currently unpublished.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Methodologies

The creation of chiral molecules with all-carbon quaternary stereocenters is a significant challenge in organic synthesis. For diethyl 2-allyl-2-(prop-2-ynyl)malonate, future research will likely focus on the development of catalytic enantioselective methods to control the stereochemistry of its central carbon atom. Such methodologies are crucial for accessing enantiomerically pure building blocks for the synthesis of complex chiral molecules. researchgate.net

One promising approach involves the use of transition metal catalysis. Chiral iridium complexes, for instance, have been shown to catalyze the enantioselective C-C bond formation between propargyl ethers and primary alcohols. nih.gov Similarly, chiral ruthenium complexes can facilitate the coupling of alcohols with 1,3-enynes to produce homopropargylic alcohols with high levels of enantioselectivity. nih.gov The development of dual catalytic systems, such as a combination of nickel and copper catalysts, has proven effective in the asymmetric propargylic alkylation to generate α-quaternary propargylated amino esters with excellent enantioselectivity (up to 99% ee). researchgate.net These precedents suggest that a similar dual catalytic approach could be developed for the asymmetric synthesis of this compound.

Another avenue of exploration is the use of organocatalysis. Chiral bifunctional sulfides have been successfully employed in the kinetic resolution of α-allyl-α-propargyl carboxylic acids through bromolactonization, demonstrating the ability to differentiate between the structurally similar allyl and propargyl groups. researchgate.net This principle could be adapted for an asymmetric synthesis of the target malonate.

Interactive Table: Potential Asymmetric Synthetic Strategies

| Catalytic Approach | Catalyst/Ligand System | Key Transformation | Potential Advantage |

|---|---|---|---|

| Transition Metal Catalysis | Chiral Iridium or Ruthenium Complexes | Enantioselective allylation and propargylation | High enantioselectivity and turnover numbers. nih.gov |

| Dual Catalysis | Nickel/Copper with Chiral Ligands | Asymmetric propargylic alkylation | High yields and excellent enantiomeric ratios. researchgate.net |

Integration into Sustainable and Green Chemistry Approaches (e.g., Flow Chemistry)

The principles of green chemistry are increasingly guiding the development of synthetic processes. nih.govmdpi.com Future research on this compound will likely emphasize the integration of sustainable practices, with flow chemistry emerging as a particularly promising technology. acs.orgallfordrugs.comresearchgate.net

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety when handling reactive intermediates, and the potential for automation and scalability. acs.orgmdpi.com The synthesis of functionalized malonates has been successfully demonstrated in flow systems. For example, the Michael addition of diethyl malonate to a nitrostyrene (B7858105) derivative has been performed in a flow reactor, resulting in a nearly quantitative yield and high enantiomeric excess. acs.org This suggests that the sequential allylation and propargylation of diethyl malonate could be adapted to a continuous flow process. Such a system could allow for precise control over reaction conditions, potentially leading to higher yields and purities while minimizing waste.

Furthermore, the development of one-pot procedures, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, aligns with the goals of green chemistry by reducing solvent use and waste generation. nih.gov Research into a one-pot synthesis of this compound, possibly facilitated by flow technology, would represent a significant step towards a more sustainable production method.

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

The coexistence of two distinct and reactive functional groups—an alkene (allyl) and an alkyne (propargyl)—within the same molecule makes this compound a fertile ground for exploring novel reactivity patterns. Future research is expected to focus on intramolecular reactions that can rapidly build molecular complexity from this relatively simple starting material.

Transition metals, particularly those from group 10 (nickel, palladium, and platinum), are known to be effective catalysts for transformations involving allylic and propargylic substrates. researchgate.net The development of catalytic systems that can selectively activate one of the unsaturated groups in the presence of the other, or that can engage both in a tandem or cascade reaction, will be a key area of investigation. For example, palladium-catalyzed intramolecular ene-yne cyclizations could be envisioned, leading to the formation of complex bicyclic or spirocyclic structures.

The reactivity of related systems provides a glimpse into the possibilities. Nickel-catalyzed cross-coupling reactions of allylic substrates with organoborates have been well-established. mdpi.com Furthermore, the ability to differentiate between allyl and propargyl groups in catalytic kinetic resolutions suggests that selective transformations are feasible. researchgate.net Uncovering new catalytic transformations for this compound will not only expand the synthetic chemist's toolbox but also provide access to novel molecular scaffolds.

Expansion of Applications in Materials Science and Advanced Chemical Synthesis

The unique structure of this compound makes it a valuable building block for both materials science and advanced organic synthesis. The terminal alkyne of the propargyl group is a key functional handle for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of the molecule to polymers, surfaces, or biomolecules, opening up possibilities for the creation of novel materials with tailored properties.

In the realm of advanced chemical synthesis, this malonate derivative can serve as a versatile intermediate. A related compound, diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate, is a known intermediate in the synthesis of the antifungal drug posaconazole, highlighting the potential of this class of molecules in medicinal chemistry. google.com The orthogonal nature of the allyl and propargyl groups allows for their selective functionalization, enabling the stepwise construction of complex molecular architectures. Future research will likely see the incorporation of this compound into the synthesis of natural products and other biologically active compounds.

Interactive Table: Potential Applications

| Field | Application | Key Feature Utilized |

|---|---|---|

| Materials Science | Polymer functionalization, surface modification | Terminal alkyne for "click" chemistry |

| Medicinal Chemistry | Synthesis of pharmaceutical intermediates | Versatile building block for complex molecules. google.com |

Q & A

Q. What are the standard synthetic routes for Diethyl 2-allyl-2-(prop-2-ynyl)malonate?

The compound is synthesized via sequential alkylation of diethyl malonate. First, the malonate is deprotonated with a strong base (e.g., sodium ethoxide) to form a carbanion, which reacts with allyl halides and propargyl halides. The reaction requires precise temperature control (reflux conditions) and inert atmosphere to avoid side reactions. The dual substitution at the malonate core introduces both allyl and propargyl groups, enabling further functionalization .

Q. How is this compound characterized in research settings?

Key characterization methods include:

- 1H/13C NMR : Distinct peaks for allyl (δ 5.2–5.7 ppm, multiplet) and propargyl (δ 2.5–3.0 ppm, triplet) protons, with ester carbonyls at ~168 ppm in 13C NMR .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks matching the molecular formula C12H16O4 .

Q. What safety and handling protocols are essential for this compound?

As a malonate derivative, it is a flammable liquid (flash point ~90°C). Storage at 2–30°C under inert gas (N2/Ar) is recommended. Use fume hoods for synthesis and avoid skin contact (LD50 >16,000 mg/kg in rabbits) .

Advanced Research Questions

Q. How does the compound participate in transition-metal-catalyzed cyclization reactions?

The allyl and propargyl groups enable gold(I)- or ruthenium-catalyzed cyclizations. For example, (NHC)AuCl/AgNTf2 catalyzes intramolecular cyclization to form cyclopentene derivatives (83% yield). Reaction conditions involve mild temperatures (25–50°C) and anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis .

Q. What strategies address steric challenges in enantioselective transformations?

The bulky substituents create steric hindrance, requiring chiral ligands (e.g., Josiphos or Binap) for asymmetric catalysis. For example, Ru-complexes with cyclic carbene ligands achieve enantiomeric excess (>90%) in cyclopropanation reactions by modulating steric bulk at the metal center .

Q. How does its reactivity compare to analogs like Diethyl 2-allylmalonate?

Q. What are its potential applications in medicinal chemistry?

While direct biological data are limited, structurally related malonates inhibit matrix metalloproteinases (MMPs) in cancer cells. For example, dimethyl analogs reduce HCT116 colon cancer cell migration by >50% at 10 μM. The allyl-propargyl motif could enhance binding to enzyme active sites via π-π stacking and hydrogen bonding .

Methodological Considerations

- Reaction Optimization : Use kinetic studies (e.g., in situ IR) to monitor ester hydrolysis and adjust pH (<7) .

- Scalability : Continuous flow reactors improve yield (>90%) and safety in gram-scale syntheses by minimizing exothermic side reactions .

- Data Contradictions : Discrepancies in reported yields (e.g., 58–83% for cyclization ) may arise from catalyst loading or solvent purity. Replicate under standardized conditions (dry solvents, <0.1% H2O).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.